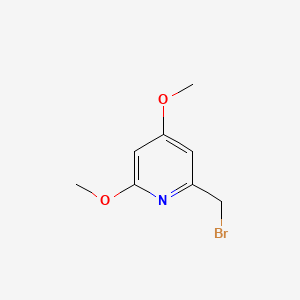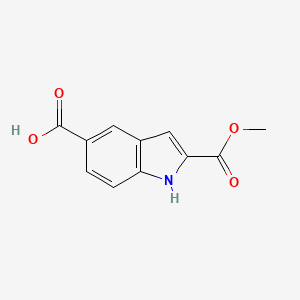
2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the second position and a carboxylic acid group at the fifth position of the indole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 1H-indole-5-carboxylic acid.
Methoxycarbonylation: The indole derivative undergoes a methoxycarbonylation reaction, where a methoxycarbonyl group is introduced at the second position. This can be achieved using reagents like dimethyl carbonate in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The methoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-5-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-(Methoxycarbonyl)-1H-indole: Lacks the carboxylic acid group, affecting its reactivity and applications.
5-Methoxy-1H-indole-2-carboxylic acid: Has a different substitution pattern, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows for a broader range of modifications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2-methoxycarbonyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)9-5-7-4-6(10(13)14)2-3-8(7)12-9/h2-5,12H,1H3,(H,13,14) |
Clé InChI |
PIGKJQIMZNAJCT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


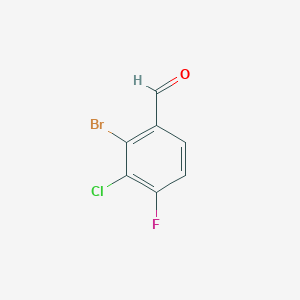
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
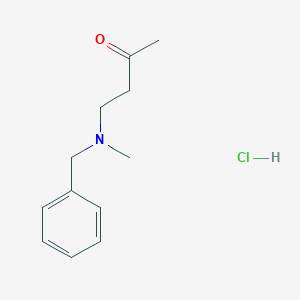
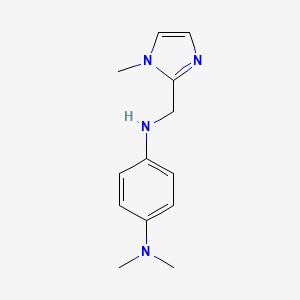
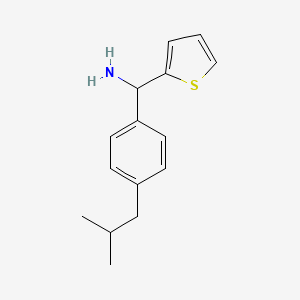
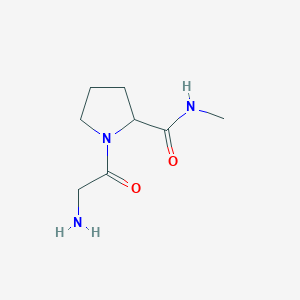
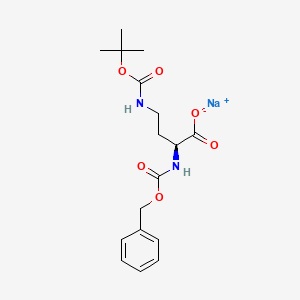
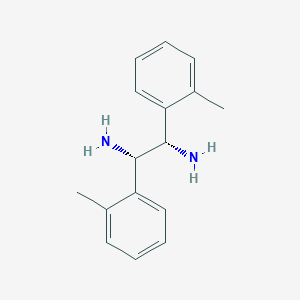
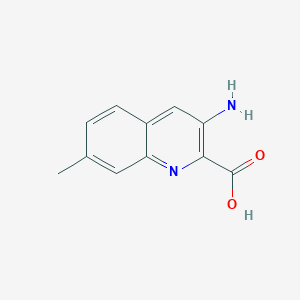
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
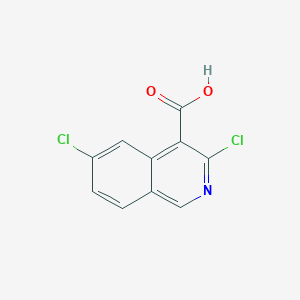
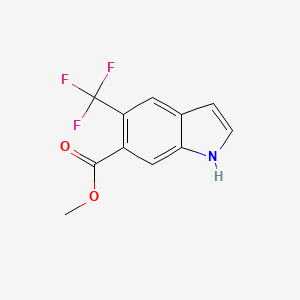
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
